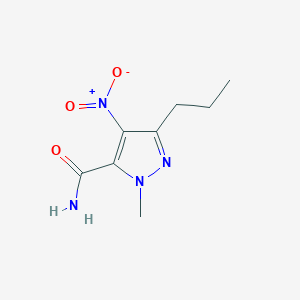

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-nitro-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-3-4-5-6(12(14)15)7(8(9)13)11(2)10-5/h3-4H2,1-2H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLPAJIEDKJHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373027 | |

| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

139756-01-7 | |

| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-5-carboxamide, 1-methyl-4-nitro-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-NITRO-3-PROPYLPYRAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y5R094CF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthetic pathway for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of various pharmaceutically active compounds. The synthesis is presented as a four-stage process, commencing with the formation of the pyrazole core, followed by ester hydrolysis, nitration, and final amidation. This document details the experimental protocols for each step, supported by quantitative data and a visual representation of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring system. This is achieved through a Claisen condensation to form a β-ketoester, which then undergoes cyclocondensation with methylhydrazine. The subsequent steps involve the hydrolysis of the resulting ester to a carboxylic acid, followed by the regioselective nitration of the pyrazole ring at the 4-position. The synthesis culminates in the amidation of the carboxylic acid to yield the final product.

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This compound is a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of its fundamental chemical and physical characteristics. All quantitative data is presented in structured tables for ease of reference, and logical workflows for its synthesis and analysis are visualized.

Chemical Identity and Physicochemical Properties

This compound is a pyrazole derivative with the chemical formula C₈H₁₂N₄O₃.[1] Its identity is well-established with the CAS number 139756-01-7.[1] The compound is also known by other names such as Sildenafil amide and Sildenafil Impurity 35. This compound plays a crucial role as a precursor in the multi-step synthesis of Sildenafil.[2][3]

Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 139756-01-7 |

| Molecular Formula | C₈H₁₂N₄O₃ |

| Molecular Weight | 212.21 g/mol [4] |

| Canonical SMILES | CCCC1=NN(C)C(=C1--INVALID-LINK--[O-])C(=O)N |

| InChI Key | BMLPAJIEDKJHSB-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Melting Point | 141-143 °C | Echemi |

| Boiling Point (Predicted) | 334.6 ± 42.0 °C at 760 mmHg | Echemi |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | Echemi |

| Water Solubility | 31.6 µg/mL (at pH 7.4) | PubChem |

| logP (Predicted) | 1.6032 | Echemi |

| pKa (Predicted) | 14.62 ± 0.50 | Echemi |

| Polar Surface Area (PSA) | 106.73 Ų | Echemi |

| Refractive Index (Predicted) | 1.629 | Echemi |

| Flash Point (Predicted) | 156.1 °C | Echemi |

| Vapor Pressure (Predicted) | 0.000127 mmHg at 25°C | Echemi |

Synthesis and Characterization

As a critical intermediate in the synthesis of Sildenafil, the preparation of this compound is a well-defined process. The general synthetic route involves the nitration of a pyrazole carboxylic acid precursor, followed by the formation of the carboxamide.

Synthetic Workflow

The synthesis of this compound is a key step in the overall synthesis of Sildenafil.[5] The process begins with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This is followed by the conversion of the carboxylic acid to a carboxamide. The subsequent step in the Sildenafil synthesis is the reduction of the nitro group to an amino group.[5]

Caption: Synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary and found within patent literature for Sildenafil. However, a general laboratory-scale procedure can be outlined as follows:

Step 1: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

-

Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at a controlled temperature for a specified period to ensure complete nitration.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Collect the precipitated solid, which is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, by filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

-

Suspend the dried 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., toluene).

-

Add a chlorinating agent, such as thionyl chloride, to the suspension and heat the mixture to reflux to form the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable solvent and add it to a cooled solution of aqueous ammonia.

-

Stir the mixture vigorously to promote the formation of the amide.

-

Collect the precipitated this compound by filtration.

-

Wash the product with water and dry to yield the final compound.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed using a variety of analytical techniques. A typical characterization workflow is illustrated below.

References

Unraveling the Biological Role of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with the molecular formula C8H12N4O3. While this specific molecule is documented primarily as an intermediate in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, there is a notable absence of publicly available scientific literature detailing its intrinsic mechanism of action, specific biological targets, or associated signaling pathways. This guide, therefore, aims to provide a comprehensive overview of the known information regarding this compound and to explore the potential mechanisms of action based on the biological activities of the broader class of pyrazole carboxamide derivatives.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is crucial for any investigation into its biological activity.

| Property | Value | Source |

| Molecular Formula | C8H12N4O3 | PubChem |

| Molecular Weight | 212.21 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 139756-01-7 | ChemicalBook |

Known Biological Context: An Intermediate in Sildenafil Synthesis

The primary documented role of this compound is as a chemical intermediate in the manufacturing process of Sildenafil. Sildenafil's mechanism of action is well-established and involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.

The synthetic pathway from this compound to Sildenafil involves several chemical transformations. A generalized workflow for such a multi-step synthesis is depicted below.

Caption: Generalized synthetic workflow illustrating the role of an intermediate.

Potential Mechanisms of Action of Pyrazole Carboxamide Derivatives

While no specific mechanism of action has been elucidated for this compound, the broader class of pyrazole and pyrazole carboxamide derivatives exhibits a wide range of biological activities. These activities suggest several potential, yet unconfirmed, mechanisms of action for the compound . It is crucial to emphasize that the following are extrapolations based on related compounds and have not been experimentally validated for this compound.

Enzyme Inhibition

Many pyrazole derivatives are known to act as enzyme inhibitors.

-

Carbonic Anhydrase Inhibition: Some pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. The mechanism likely involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

-

Succinate Dehydrogenase (Complex II) Inhibition: A novel pyrazole carboxamide, SCU2028, has been shown to exhibit antifungal activity against Rhizoctonia solani by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration and leads to fungal cell death.

Caption: Potential inhibition of mitochondrial respiratory chain complexes by pyrazole carboxamides.

Anti-inflammatory Activity

Several pyrazole derivatives have demonstrated significant anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key inflammatory mediators:

-

Inhibition of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6): Certain dihydropyrazole derivatives have shown promising inhibitory activity against the pro-inflammatory cytokines TNF-α and IL-6.

Antimicrobial and Antifungal Activity

The pyrazole ring is a core structural motif in many antimicrobial and antifungal agents.

-

Disruption of Cell Integrity: The antifungal mechanism of some pyrazole carboxamides involves the destruction of the fungal cell wall or membrane, leading to the leakage of cellular contents.

Experimental Protocols for Investigating Mechanism of Action

To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed hypothetical protocols based on common methodologies in pharmacology and biochemistry.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of the compound.

-

Protocol 1: Kinase and Phosphatase Profiling

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Screen the compound against a panel of recombinant human kinases and phosphatases at a fixed concentration (e.g., 10 µM).

-

Measure enzyme activity using a validated assay method (e.g., radiometric, fluorescence-based, or luminescence-based).

-

Calculate the percentage of inhibition for each enzyme.

-

For any identified "hits" (e.g., >50% inhibition), perform dose-response studies to determine the IC50 value.

-

-

Protocol 2: Affinity Chromatography

-

Immobilize this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the cell lysate with the affinity matrix to allow for the binding of target proteins.

-

Wash the matrix to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Cellular Assays

Objective: To determine the effect of the compound on cellular pathways and functions.

-

Protocol 3: Mitochondrial Respiration Assay

-

Culture relevant cells (e.g., hepatocytes) in a Seahorse XF analyzer plate.

-

Treat the cells with varying concentrations of this compound.

-

Simultaneously measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Analyze the data to determine the effect on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Conclusion and Future Directions

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. While its role as a synthetic intermediate is established, its intrinsic biological activities remain unexplored. Based on the diverse bioactivities of the broader pyrazole carboxamide class, this compound could potentially exhibit inhibitory effects on various enzymes, possess anti-inflammatory properties, or act as an antimicrobial agent. To ascertain its true pharmacological profile, rigorous experimental investigation is warranted. Future research should focus on comprehensive screening against a wide range of biological targets, followed by detailed mechanistic studies to validate any identified activities. Such studies would not only illuminate the function of this specific molecule but could also pave the way for the development of novel therapeutic agents based on the pyrazole carboxamide scaffold.

In-Depth Technical Guide: Crystal Structure and Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of Sildenafil. While the crystal structure for this specific carboxamide is not publicly available, this document presents a detailed analysis of the crystal structure of its immediate precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This guide includes detailed experimental protocols for the synthesis of the carboxylic acid precursor and its subsequent amidation to the target compound. Furthermore, it discusses the broader biological significance of pyrazole carboxamides and their mechanisms of action as enzyme inhibitors.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₈H₁₂N₄O₃.[1][2][3] It belongs to the pyrazole class of compounds, which are known for their diverse biological activities.[3] This particular molecule is of significant interest to the pharmaceutical industry as it serves as a crucial intermediate in the manufacturing of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[4][5][6] The structural features of the pyrazole ring, combined with the nitro and carboxamide functional groups, make it a versatile building block in medicinal chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₄O₃ | [1][2][3] |

| Molecular Weight | 212.21 g/mol | [3] |

| CAS Number | 139756-01-7 | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [7] |

| Melting Point | 137.0 to 141.0 °C | [7] |

| Boiling Point (Predicted) | 334.559 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.453 g/cm³ | [1] |

| Solubility in Water | 31.6 µg/mL | [3] |

| LogP | 1.60320 | [1] |

Crystal Structure Analysis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

As of the writing of this guide, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its immediate precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁N₃O₄), has been determined and provides valuable insights into the molecular geometry and packing of a closely related compound.[8]

The crystallographic data for the carboxylic acid precursor is summarized in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 4.5811(16) | |

| b (Å) | 19.734(7) | |

| c (Å) | 11.812(4) | |

| β (°) | 101.181(11) | |

| Volume (ų) | 1047.6(6) | |

| Z | 4 | |

| Rgt(F) | 0.0742 | |

| wRref(F²) | 0.1176 | |

| T (K) | 296(2) |

The molecule consists of a pyrazole ring substituted with a methyl group at the N1 position, a propyl group at the C3 position, a nitro group at the C4 position, and a carboxylic acid group at the C5 position. The propyl group in the reported structure exhibits some disorder. The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid group and the pyrazole nitrogen of an adjacent molecule, forming a one-dimensional chain.

Experimental Protocols

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from the published synthesis of the carboxylic acid precursor.[8]

Materials:

-

1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

65% Nitric acid

-

98% Sulfuric acid

-

Acetone

Procedure:

-

To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol).

-

Heat the reaction mixture to 100 °C for 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction solution is cooled and then poured into ice water.

-

The precipitated product is collected by filtration.

-

The crude product is then crystallized from acetone to yield pure 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound

This is a general procedure for the amidation of a carboxylic acid.

Materials:

-

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in an organic solvent) or Ammonium chloride and a non-nucleophilic base (e.g., triethylamine)

Procedure:

-

Activation of the Carboxylic Acid:

-

Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as DCM or THF.

-

Slowly add an excess of a chlorinating agent (e.g., 2-3 equivalents of thionyl chloride or oxalyl chloride) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cool the solution to 0 °C.

-

Slowly add an excess of a concentrated ammonia solution. Alternatively, a solution of ammonium chloride and a base like triethylamine in an organic solvent can be used.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Logical and Pathway Visualizations

Synthetic Pathway of Sildenafil

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Sildenafil.

Caption: Synthetic pathway of Sildenafil highlighting the intermediate role of the target compound.

Generalized Mechanism of Action of Pyrazole Carboxamides

Many biologically active pyrazole carboxamides function as enzyme inhibitors. The diagram below illustrates a generalized mechanism of action.

Caption: Generalized inhibitory action of pyrazole carboxamides on enzyme function.

Biological Significance

While specific biological studies on this compound are limited, its role as a precursor to Sildenafil places it in the context of PDE5 inhibition. The broader class of pyrazole carboxamides has been extensively studied and shown to exhibit a wide range of biological activities, including:

-

Antifungal Properties: Many pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.

-

Anticancer Activity: Some pyrazole carboxamides have demonstrated cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrase.

The diverse biological activities of pyrazole carboxamides underscore the importance of understanding the structure and reactivity of intermediates like this compound in the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of this compound, a key intermediate in pharmaceutical synthesis. While its own crystal structure remains to be elucidated, the analysis of its carboxylic acid precursor offers significant structural insights. The provided experimental protocols and pathway visualizations serve as valuable resources for researchers in medicinal chemistry and drug development. Further investigation into the specific biological activities of this compound and its derivatives may open new avenues for therapeutic applications.

References

- 1. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 2. fuaij.com [fuaij.com]

- 3. This compound | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. caming.com [caming.com]

- 6. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]

- 7. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, an intermediate in the synthesis of Sildenafil.[1][2] While detailed experimental studies on this specific compound are not extensively available in peer-reviewed literature, this guide consolidates data from chemical databases and supplier information, and where applicable, draws inferences from related pyrazole carboxamide compounds.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various experimental and industrial settings.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C8H12N4O3 | [1][3][4] |

| Molecular Weight | 212.21 g/mol | [3][5] |

| IUPAC Name | 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide | [3] |

| CAS Number | 139756-01-7 | [3] |

| Physical Form | Solid, White to Light yellow to Light orange powder to crystal | |

| Melting Point | 141-143 °C | [5] |

| Boiling Point (Predicted) | 334.6 ± 42.0 °C at 760 mmHg | [1][5] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [1][5] |

| Water Solubility | 31.6 µg/mL (at pH 7.4) | [3][5] |

| LogP | 1.6032 | [1] |

| pKa (Predicted) | 14.62 ± 0.50 | [5] |

Spectroscopic and Computational Data

| Property | Value | Source |

| InChI Key | BMLPAJIEDKJHSB-UHFFFAOYSA-N | |

| Polar Surface Area (PSA) | 106.73 Ų | [1] |

| Refractive Index (Predicted) | 1.629 | [1][5] |

| Flash Point (Predicted) | 156.1 °C | [1][5] |

| Vapor Pressure (Predicted) | 0.000127 mmHg at 25°C | [1][5] |

Safety and Handling

This compound is classified with specific hazards that necessitate careful handling in a laboratory or industrial setting.

GHS Hazard Classification

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [3][6] |

| H373 | May cause damage to organs through prolonged or repeated exposure | [3][6] |

| H412 | Harmful to aquatic life with long lasting effects | [3][6] |

Precautionary Statements

| Precautionary Statement | Description | Source |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray | |

| P264 | Wash skin thoroughly after handling | |

| P270 | Do not eat, drink or smoke when using this product | |

| P273 | Avoid release to the environment | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| P314 | Get medical advice/attention if you feel unwell | |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Hypothetical Experimental Protocols

Synthesis Workflow

Caption: General workflow for synthesis and characterization.

Methodology:

-

Synthesis: A suitable pyrazole precursor would likely undergo a series of reactions, including nitration to introduce the nitro group, N-alkylation to add the methyl group, and functional group manipulation to form the carboxamide. The specific reagents and conditions (solvents, temperatures, catalysts) would need to be optimized.

-

Purification: The crude product from the reaction mixture would be isolated and purified. Recrystallization from an appropriate solvent system or column chromatography over silica gel are standard methods to achieve high purity.

-

Characterization: The identity and purity of the final compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final compound.

-

Melting Point Analysis: To compare with the known value and as an indicator of purity.

-

Potential Mechanism of Action and Biological Relevance

Direct studies on the mechanism of action of this compound are not publicly available. However, research on other pyrazole carboxamide derivatives provides insights into a potential biological activity. Several compounds in this class have been investigated as fungicides and have been shown to inhibit mitochondrial respiration.[7] A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives demonstrated that their acute mammalian toxicity was likely associated with the inhibition of mitochondrial respiration.[8]

Based on this, a hypothetical mechanism of action for this compound could involve interference with the mitochondrial electron transport chain.

References

- 1. xinnuopharma.com [xinnuopharma.com]

- 2. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]

- 3. This compound | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fuaij.com [fuaij.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to derivatives with potent and selective activities against various biological targets. This technical guide provides an in-depth overview of the biological activities of pyrazole carboxamide derivatives, with a focus on their applications in oncology and agriculture. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this promising area.

Anticancer Activity

Pyrazole carboxamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Many pyrazole carboxamide derivatives function as ATP-competitive inhibitors of various kinases, including Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and kinases in the PI3K/Akt signaling pathway.

-

Aurora Kinase Inhibition: Abnormal expression of Aurora kinases A and B is linked to chromosomal instability and is a hallmark of many cancers.[1] Pyrazole carboxamide derivatives have been developed as potent inhibitors of these kinases.[1] For instance, compound 6k has been shown to selectively inhibit Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively.[1] This inhibition leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[1]

-

FGFR Inhibition: The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a key driver in various cancers.[2] Pyrazole carboxamide derivatives have been designed as covalent inhibitors of FGFRs, overcoming drug resistance associated with gatekeeper mutations.[2] The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F mutant.[2]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Pyrazole carboxamides have been investigated as inhibitors of key kinases in this pathway, such as Akt (also known as Protein Kinase B).[3][4]

Other Anticancer Mechanisms

Beyond kinase inhibition, some pyrazole carboxamide derivatives exhibit anticancer activity through other mechanisms:

-

DNA Interaction: Certain derivatives have been found to interact with DNA, potentially through minor groove binding, leading to conformational changes and DNA cleavage, ultimately inducing cancer cell death.[5]

-

Induction of Apoptosis and Autophagy: Studies have shown that some pyrazole carboxamides can suppress cancer cell growth by inducing apoptosis (programmed cell death) or autophagy.[6]

Antifungal Activity in Agriculture

In the agricultural sector, pyrazole carboxamide derivatives are a cornerstone of modern fungicides, primarily targeting the fungal respiratory chain.

Succinate Dehydrogenase (SDH) Inhibition

The most prominent mechanism of action for antifungal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[7][8][9] This inhibition disrupts fungal respiration and energy production, leading to fungal cell death.[7][10]

Several commercial fungicides, such as Fluxapyroxad and Bixafen, are based on the pyrazole carboxamide scaffold.[7] Novel derivatives are continuously being developed with improved efficacy and broader spectrums of activity against various plant pathogenic fungi.[8][11] For example, compound 11ea exhibited a potent in vitro activity against Rhizoctonia cerealis with an EC50 value of 0.93 µg/mL, significantly more potent than the commercial SDH inhibitor thifluzamide.[8]

Other Biological Activities

The structural versatility of pyrazole carboxamides has led to the discovery of derivatives with a range of other biological activities, including:

-

Antimicrobial and Antitubercular Activity: Some derivatives have shown promising activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis.[12]

-

μ-Opioid Receptor Agonism: Novel Gi-biased µ-opioid receptor agonists have been developed from the pyrazole-1-carboxamide scaffold, showing potential as analgesics with fewer side effects than traditional opioids.[13]

-

Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II.[14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative pyrazole carboxamide derivatives discussed in the literature.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| 6k | Aurora Kinase A | IC50 | 16.3 nM | [1] |

| Aurora Kinase B | IC50 | 20.2 nM | [1] | |

| HeLa cells | Cytotoxicity (IC50) | 0.43 µM | [1] | |

| HepG2 cells | Cytotoxicity (IC50) | 0.67 µM | [1] | |

| 10h | FGFR1 | IC50 | 46 nM | [2] |

| FGFR2 | IC50 | 41 nM | [2] | |

| FGFR3 | IC50 | 99 nM | [2] | |

| FGFR2 V564F | IC50 | 62 nM | [2] | |

| NCI-H520 cells | Proliferation (IC50) | 19 nM | [2] | |

| SNU-16 cells | Proliferation (IC50) | 59 nM | [2] | |

| KATO III cells | Proliferation (IC50) | 73 nM | [2] | |

| pym-5 | DNA Binding | K | 1.06 x 10^5 M^-1 | [5] |

| 7a | MCF7 cells | Cytotoxicity (IC50) | 0.304 µM | [15] |

| 5b | OVCAR3 cells | Cytotoxicity (IC50) | 0.233 µM | [15] |

| 8t | FLT3 | IC50 | 0.089 nM | [16] |

| CDK2 | IC50 | 0.719 nM | [16] | |

| CDK4 | IC50 | 0.770 nM | [16] | |

| MV4-11 cells | Proliferation (IC50) | 1.22 nM | [16] |

Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound | Fungal Species | Activity Type | Value | Reference |

| 11ea | Rhizoctonia cerealis | EC50 | 0.93 µg/mL | [8] |

| SCU2028 | Rhizoctonia solani | EC50 | 0.022 mg/L | [17] |

| E1 | Rhizoctonia solani | EC50 | 1.1 µg/mL | [9] |

| SDH from R. solani | IC50 | 3.3 µM | [9] | |

| 8e | SDH | IC50 | 1.30 µM | |

| R. solani on rice | Protective Efficacy | 89.1% at 100 µg/mL | ||

| S. sclerotiorum on oilseed rape | Protective Efficacy | 93.9% at 100 µg/mL |

Table 3: Other Biological Activities

| Compound | Target | Activity Type | Value | Reference |

| 17a | µ-Opioid Receptor (Gi pathway) | EC50 | 87.1 nM | [13] |

| 6a | Carbonic Anhydrase I | Ki | 0.063 µM | [14] |

| 6b | Carbonic Anhydrase II | Ki | 0.007 µM | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: General Synthesis of Pyrazole-4-Carboxamide Derivatives

This protocol outlines a common synthetic route for preparing pyrazole-4-carboxamide derivatives.

Step 1: Synthesis of Pyrazole-4-carboxylate Ester

-

To a solution of a 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of a hydrazine derivative.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pyrazole-4-carboxylate ester.

Step 2: Hydrolysis to Pyrazole-4-carboxylic Acid

-

Dissolve the pyrazole-4-carboxylate ester in a mixture of a suitable organic solvent (e.g., THF) and an aqueous solution of a base (e.g., NaOH or LiOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the pyrazole-4-carboxylic acid.

Step 3: Amide Coupling to form Pyrazole-4-Carboxamide

-

Activate the pyrazole-4-carboxylic acid by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., EDC/HOBt).

-

In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent (e.g., DCM or DMF).

-

Slowly add the activated carboxylic acid or acid chloride to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the final pyrazole-4-carboxamide derivative by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazole carboxamide derivatives against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of the microplate.

-

Add the kinase enzyme solution to all wells.

-

Incubate the plate at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.

-

Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][14][18][19][20]

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric method to measure the inhibitory effect of pyrazole carboxamide derivatives on SDH activity.

Materials:

-

Mitochondrial preparation or tissue/fungal homogenate containing SDH

-

SDH assay buffer (e.g., potassium phosphate buffer)

-

Succinate solution (substrate)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the SDH-containing sample, the test compound at various concentrations, and the assay buffer. Include a vehicle control without the inhibitor.

-

Initiate the reaction by adding a mixture of succinate and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature. The reduction of the blue DCIP to its colorless form is proportional to SDH activity.

-

Record the absorbance at regular intervals for a set period.

-

Calculate the rate of DCIP reduction for each compound concentration.

-

Determine the percentage of SDH inhibition relative to the control and calculate the IC50 value.[10][15][17][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole carboxamide derivatives and a general experimental workflow for their discovery and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. MTT (Assay protocol [protocols.io]

- 21. content.abcam.com [content.abcam.com]

- 22. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the in vitro metabolic stability of the compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. As of the writing of this guide, specific experimental data on the metabolic stability of this particular compound are not publicly available. The protocols and data presentation formats described herein are based on established, standard methodologies in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction to In Vitro Metabolic Stability

In the realm of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2] The metabolic stability of a new chemical entity (NCE), or its susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures.[3][4]

This guide focuses on the methodologies to evaluate the in vitro metabolic stability of This compound (CAS: 139756-01-7).[5][6][7] The primary in vitro systems used for this purpose are liver subcellular fractions (microsomes) and intact liver cells (hepatocytes).[3][8] Liver microsomes are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), making them ideal for assessing oxidative metabolism.[4][9] Hepatocytes, considered the "gold standard," contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism.[8][10][11]

This document details the experimental protocols for both liver microsomal and hepatocyte stability assays, outlines data analysis procedures, and provides a framework for data presentation.

Experimental Protocols

The following sections provide detailed protocols for conducting in vitro metabolic stability studies.

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, primarily assessing Phase I metabolism.[4][12]

2.1.1 Materials and Reagents

-

Test Compound: this compound

-

Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from XenoTech, Corning)

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

-

Cofactor Solution (NADPH Regenerating System):

-

NADP⁺

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

Magnesium chloride (MgCl₂)

-

-

Positive Control Compounds: High-clearance (e.g., Dextromethorphan, Midazolam) and low-clearance compounds.[12][13]

-

Quenching Solution: Acetonitrile (ACN) or methanol, often containing an internal standard (IS) for LC-MS/MS analysis.

-

Solvent: DMSO or acetonitrile for stock solutions.

2.1.2 Experimental Procedure

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound in DMSO.[12] Further dilute in buffer to achieve the final desired concentration (typically 1 µM). The final concentration of the organic solvent in the incubation should be less than 1%.[13]

-

Thaw liver microsomes on ice or in a 37°C water bath immediately before use.[13] Dilute the microsomes in cold phosphate buffer to a working concentration (e.g., 1 mg/mL) to achieve a final assay concentration of 0.5 mg/mL.[4][14]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, combine the liver microsome solution and the test compound solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[12][15]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[15]

-

-

Sampling and Reaction Termination:

-

Sample Processing:

2.1.3 LC-MS/MS Analysis

-

Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method. The amount of the parent compound is typically determined based on the peak area ratio of the analyte to the internal standard.[11][12]

Hepatocyte Stability Assay

This assay uses intact hepatocytes to evaluate a compound's susceptibility to both Phase I and Phase II metabolic pathways.[10][11]

2.2.1 Materials and Reagents

-

Test Compound: this compound

-

Hepatocytes: Cryopreserved human, rat, or mouse hepatocytes

-

Incubation Medium: Williams' Medium E or similar, often supplemented.[16]

-

Positive Control Compounds: High and low-clearance compounds (e.g., 7-Hydroxycoumarin, Testosterone).

-

Quenching Solution: Cold acetonitrile or methanol, typically containing an internal standard.

-

Solvent: DMSO for stock solutions.

2.2.2 Experimental Procedure

-

Preparation of Hepatocytes:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.

-

Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like the trypan blue exclusion test.[17] The viability should typically be >80%.

-

Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[11][16]

-

-

Incubation:

-

Prepare the test compound working solution by diluting the stock solution in incubation medium to the final concentration (typically 1-2 µM).[11] The final DMSO concentration should not exceed 0.1%.[16]

-

In a non-coated plate, mix the hepatocyte suspension with the test compound working solution.

-

Incubate the plate at 37°C in a humidified incubator (5% CO₂), often with gentle shaking.[11][16]

-

-

Sampling and Reaction Termination:

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed to pellet cell debris and precipitated proteins.

-

Transfer the clear supernatant for analysis.

-

2.2.3 LC-MS/MS Analysis

-

Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method, as described for the microsomal assay.

Data Presentation and Analysis

The goal of data analysis is to determine the compound's metabolic half-life (t₁/₂) and intrinsic clearance (CLint).[1]

-

Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (-k).

-

Calculate Half-Life (t₁/₂):

-

t₁/₂ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): [14][16]

-

For Microsomal Assay:

-

CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

-

-

For Hepatocyte Assay:

-

CLint (µL/min/10⁶ cells) = (0.693 / t₁/₂) / (10⁶ cells/mL)

-

-

Quantitative Data Summary

The results of the metabolic stability assays should be summarized in a clear, tabular format. As no specific data is available for this compound, the following table is a template for data presentation.

| Compound | Test System | t₁/₂ (min) | CLint (µL/min/mg protein or /10⁶ cells) |

| Test Compound | Human Liver Microsomes | Data | Data |

| Test Compound | Rat Liver Microsomes | Data | Data |

| Test Compound | Human Hepatocytes | Data | Data |

| Test Compound | Rat Hepatocytes | Data | Data |

| Positive Control 1 | Relevant System | Data | Data |

| Positive Control 2 | Relevant System | Data | Data |

Visualizations

Experimental Workflow

Caption: General workflow for in vitro metabolic stability assays.

Hypothetical Metabolic Pathways

The pyrazole scaffold is generally considered metabolically stable.[18] However, the substituents on the ring provide sites for potential biotransformation. The following diagram illustrates hypothetical metabolic pathways for this compound based on common metabolic reactions.

Caption: Hypothetical metabolic pathways for the title compound.

Conclusion

The in vitro metabolic stability of a drug candidate is a cornerstone of preclinical DMPK assessment. While specific experimental data for this compound are not publicly available, the detailed protocols provided for liver microsomal and hepatocyte stability assays offer a robust framework for its evaluation. By determining key parameters such as half-life and intrinsic clearance, researchers can make informed decisions, guide medicinal chemistry efforts, and build a comprehensive understanding of the compound's disposition, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fuaij.com [fuaij.com]

- 6. This compound | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. bioivt.com [bioivt.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. mercell.com [mercell.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Glycyl-L-histidine (C8H12N4O3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycyl-L-histidine, a dipeptide with the molecular formula C8H12N4O3. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, drug development, and peptide science by presenting key spectral data in a structured format, detailing experimental methodologies, and visualizing associated biochemical pathways.

Introduction

Glycyl-L-histidine is a dipeptide composed of glycine and L-histidine residues.[1] As with many small peptides, it can play a role in various biological processes and serves as a fundamental building block for larger protein structures.[2] Accurate characterization of its spectroscopic properties is crucial for its identification, quantification, and the study of its interactions in biological systems. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of Glycyl-L-histidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of peptides are characterized by chemical shifts corresponding to the different electronic environments of the nuclei within the molecule. The expected chemical shifts for Glycyl-L-histidine in an aqueous solvent are presented below. These values are based on typical chemical shifts for glycine and histidine residues in peptides.

Table 1: Predicted ¹H NMR Chemical Shifts for Glycyl-L-histidine

| Proton | Residue | Predicted Chemical Shift (ppm) | Multiplicity |

| α-CH | Glycine | ~3.8 | Singlet |

| α-CH | Histidine | ~4.5 | Triplet |

| β-CH₂ | Histidine | ~3.1 | Doublet |

| Imidazole C2-H | Histidine | ~7.8 | Singlet |

| Imidazole C4-H | Histidine | ~7.0 | Singlet |

| Amide NH | Peptide Bond | ~8.2 | Broad Singlet |

| Amine NH₂ | Glycine | ~7.5-8.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Glycyl-L-histidine

| Carbon | Residue | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | Glycine | ~172 |

| Carbonyl (C=O) | Histidine | ~175 |

| α-C | Glycine | ~43 |

| α-C | Histidine | ~55 |

| β-C | Histidine | ~28 |

| Imidazole C2 | Histidine | ~135 |

| Imidazole C4 | Histidine | ~118 |

| Imidazole C5 | Histidine | ~130 |

Infrared (IR) Spectroscopy Data

The IR spectrum of a peptide is dominated by characteristic absorption bands of the amide group. The positions of these bands can provide information about the secondary structure of the peptide.

Table 3: Characteristic IR Absorption Bands for Glycyl-L-histidine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Amide A | N-H Stretch | ~3300 | Hydrogen-bonded N-H stretching |

| Amide I | C=O Stretch | ~1650 | Primarily C=O stretching of the peptide backbone |

| Amide II | N-H Bend & C-N Stretch | ~1550 | Coupled N-H in-plane bending and C-N stretching |

| Carboxylate Stretch | -COO⁻ | ~1600-1550 | Asymmetric stretching of the carboxylate group |

| Imidazole Ring Stretch | C=C, C=N | ~1500-1400 | Stretching vibrations of the imidazole ring |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For Glycyl-L-histidine, Electrospray Ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for Glycyl-L-histidine

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₄O₃ |

| Monoisotopic Mass | 212.0909 Da[1] |

| Average Molecular Weight | 212.21 g/mol [1] |

| Expected [M+H]⁺ ion | m/z 213.0982 |

| Expected [M+Na]⁺ ion | m/z 235.0801 |

| Expected [M-H]⁻ ion | m/z 211.0836 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Glycyl-L-histidine.

Methodology:

-

Sample Preparation: A 5-10 mg sample of Glycyl-L-histidine is dissolved in 0.5 mL of deuterium oxide (D₂O) or a buffered aqueous solution (e.g., phosphate buffer in H₂O/D₂O 9:1) to a final concentration of 1-5 mM.[3][4] The pH of the sample is adjusted to a desired value (typically between 4 and 7) using dilute DCl or NaOD.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is used for data acquisition.[3]

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. A solvent suppression pulse sequence (e.g., presaturation) is used to attenuate the residual H₂O signal.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., DSS) or an external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Glycyl-L-histidine to identify characteristic functional groups and secondary structural elements.

Methodology:

-

Sample Preparation: The peptide sample can be analyzed in the solid state or in solution. For solid-state analysis, a small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. For solution-phase analysis, the peptide is dissolved in D₂O to avoid interference from the strong water absorption in the amide I region.[5]

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a suitable detector (e.g., DTGS) is used.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum (e.g., of the KBr pellet or D₂O) is collected and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass and confirm the molecular formula of Glycyl-L-histidine.

Methodology:

-

Sample Preparation: The peptide is dissolved in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[6] The final concentration is typically in the low micromolar to nanomolar range.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range.

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The measured m/z values are used to calculate the experimental mass of the molecule, which is then compared to the theoretical mass based on its molecular formula.

Visualization of a Putative Signaling Pathway

Dipeptides can act as signaling molecules in various biological contexts. The following diagram illustrates a hypothetical signaling pathway involving a dipeptide like Glycyl-L-histidine, where it binds to a cell surface receptor, initiating an intracellular signaling cascade.

Caption: Hypothetical dipeptide signaling pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the spectroscopic analysis of a peptide like Glycyl-L-histidine.

Caption: General workflow for spectroscopic analysis.

References

- 1. Glycyl-L-histidine | C8H12N4O3 | CID 7023107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Glycyl-Histidine (HMDB0028843) [hmdb.ca]

- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 4. nmr-bio.com [nmr-bio.com]

- 5. longdom.org [longdom.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Acute Toxicity of 1-Methyl-1H-pyrazole-5-carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acute toxicity of 1-methyl-1H-pyrazole-5-carboxamides, a class of compounds that has demonstrated unexpected mammalian toxicity despite promising initial in vitro profiles. This document summarizes available quantitative toxicity data, details relevant experimental protocols for acute oral toxicity studies, and visualizes the underlying toxicological mechanism related to mitochondrial dysfunction. The primary focus is on providing researchers and drug development professionals with the necessary information to understand and address the safety challenges associated with this chemical scaffold.

Introduction

1-Methyl-1H-pyrazole-5-carboxamides have been investigated as potent inhibitors of various biological targets, including parasitic nematodes.[1][2] While exhibiting high selectivity and low cytotoxicity in standard in vitro cell line assays, a series of these compounds displayed significant acute toxicity in rodent models.[1][2] This unexpected in vivo toxicity highlights a critical gap in early-stage drug discovery, where standard cytotoxicity assays may not adequately predict systemic toxicity. The primary mechanism of this toxicity has been identified as the inhibition of mitochondrial respiration.[1][2] This guide will delve into the available acute toxicity data, the methodologies used to assess it, and the implicated biological pathways.

Quantitative Acute Toxicity Data

A study by Preston et al. (2021) investigated the acute toxicity of a selection of 1-methyl-1H-pyrazole-5-carboxamides in mice. While the complete dataset for all tested compounds is not publicly available within the accessed literature, the study reported estimated Maximum Tolerated Doses (MTD) for two compounds. The MTD is the highest dose of a drug or treatment that does not cause unacceptable side effects.

Table 1: Acute Toxicity of Selected 1-Methyl-1H-pyrazole-5-carboxamides in Mice

| Compound ID | Estimated Maximum Tolerated Dose (MTD) (mg/kg) | Reference |

| Tolfenpyrad | 1 | [2] |

| MIPS-0016612 | 20 | [2] |

Note: Data for other tested 1-methyl-1H-pyrazole-5-carboxamide derivatives from the key study by Preston et al. were not available in the public domain search results.

Experimental Protocols: Acute Oral Toxicity Studies

The following is a detailed methodology for conducting an acute oral toxicity study, based on the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Toxic Class Method) and consistent with the procedures likely employed in the evaluation of 1-methyl-1H-pyrazole-5-carboxamides.

Principle of the Test

The Acute Toxic Class Method involves the administration of the test substance in a stepwise procedure using a small number of animals at each step. The outcome of each step determines the subsequent step, allowing for the classification of the substance into a toxicity category based on the observed mortality. This method minimizes the number of animals required while still providing sufficient information for hazard classification.

Materials and Methods

-

Test Substance: 1-methyl-1H-pyrazole-5-carboxamide derivative.

-

Test Animals: Healthy, young adult non-pregnant female mice (as they are often slightly more sensitive). Animals should be acclimatized to laboratory conditions for at least five days prior to the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Vehicle: A suitable vehicle for dissolving or suspending the test substance should be chosen. If a non-aqueous vehicle is used, its toxicological properties should be known.

-

Dose Levels: The study typically starts with a dose from a series of fixed levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).

-

Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted overnight prior to dosing.

Experimental Workflow

The following diagram illustrates the general workflow of an acute oral toxicity study based on OECD Guideline 423.

Observations

Animals are observed for:

-

Mortality: The number of animals that die during the observation period is recorded.

-

Clinical Signs: Changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are noted.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Mechanism of Toxicity: Inhibition of Mitochondrial Respiration

The acute toxicity of 1-methyl-1H-pyrazole-5-carboxamides is strongly associated with the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts cellular respiration and leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately causing cell death and systemic toxicity.

The following diagram illustrates the proposed signaling pathway for the toxicity of these compounds.

Conclusion and Recommendations